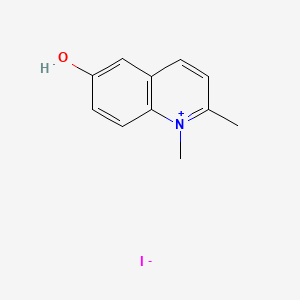

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide

CAS No.: 797039-83-9

Cat. No.: VC16814403

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 797039-83-9 |

|---|---|

| Molecular Formula | C11H12INO |

| Molecular Weight | 301.12 g/mol |

| IUPAC Name | 1,2-dimethylquinolin-1-ium-6-ol;iodide |

| Standard InChI | InChI=1S/C11H11NO.HI/c1-8-3-4-9-7-10(13)5-6-11(9)12(8)2;/h3-7H,1-2H3;1H |

| Standard InChI Key | YYMPCKJYPUTOIW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=[N+](C2=C(C=C1)C=C(C=C2)O)C.[I-] |

Introduction

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is a quaternary ammonium compound belonging to the quinoline family, which consists of heterocyclic compounds containing a fused benzene and pyridine ring. This compound is characterized by a hydroxyl group at the sixth position and two methyl groups at the first and second positions of the quinoline structure. The iodide ion serves as a counterion, contributing to the compound's solubility and reactivity.

Synthesis

The synthesis of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves several steps, including the formation of the quinoline ring and subsequent quaternization with methyl groups. The exact synthesis pathway may vary depending on the specific conditions and reagents used.

Biological Activities

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide exhibits notable biological activities, which are influenced by its unique structural features. The compound's ability to interact with biological targets is a subject of ongoing research.

| Biological Activity | Description |

|---|---|

| Interaction Studies | Focuses on binding affinity with various biological targets |

| Potential Applications | May include therapeutic uses due to its biological efficacy |

Comparison with Related Compounds

Several compounds share structural similarities with 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Bromo-6-hydroxyquinoline | Bromine substitution at position 7 | Enhanced reactivity due to bromine presence |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for its chelating properties |

| Quinine | Contains a bicyclic structure with a methoxy group | Widely used as an antimalarial drug |

| Chloroquine | Contains a dichloro substitution | Established antimalarial agent |

These compounds differ primarily in their functional groups and positions of substituents on the quinoline ring, which significantly influence their biological activities and chemical reactivity.

Research Findings and Applications

Research on 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is focused on its potential applications, including therapeutic uses. The compound's unique combination of hydroxyl and dimethyl groups may enhance its solubility and biological efficacy compared to other derivatives.

| Application Area | Description |

|---|---|

| Therapeutic Potential | Being studied for its possible therapeutic properties |

| Chemical Reactivity | Exhibits distinct chemical properties due to its quaternary ammonium structure |

Given the limitations in available literature from diversified sources, further research is needed to fully explore the properties and applications of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume